molecular formula C10H10O2 B1216873 Phenyl methacrylate CAS No. 2177-70-0

Phenyl methacrylate

Cat. No. B1216873
CAS RN: 2177-70-0
M. Wt: 162.18 g/mol
InChI Key: QIWKUEJZZCOPFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl methacrylate involves various chemical pathways, including the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts as a method for obtaining ester products. This approach highlights the importance of using alternative feedstocks and optimizing process conditions for the efficient production of methyl methacrylate, one of the steps in phenyl methacrylate synthesis (Sevostyanova & Batashev, 2023).

Molecular Structure Analysis

The molecular structure of phenyl methacrylate plays a crucial role in its reactivity and properties. Research into the direct arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts provides insights into the molecular interactions and structural aspects of phenyl methacrylate derivatives, showcasing the compound's versatility and potential for generating bioactive derivatives through palladium-catalyzed reactions (Rossi et al., 2014).

Chemical Reactions and Properties

Phenyl methacrylate's reactivity is highlighted in studies focusing on the cross-reactions of multifunctional methacrylates and acrylates, which are significant in the context of dental materials. Understanding these cross-reactions is crucial for developing materials with desired properties and for addressing issues related to occupational sensitization (Kanerva, 2001).

Physical Properties Analysis

The physical properties of phenyl methacrylate copolymers, such as those based on vinyl chloride and methyl methacrylate, are subject to extensive research. These copolymers' properties, including stability, transparency, and impact strength, are explored to develop materials suitable for various applications, from coatings to protective equipment (Bichuch, Ganyukhina, & Kronman, 2002).

Chemical Properties Analysis

Investigations into the intermolecular interactions between drugs and aminoalkyl methacrylate copolymer in solution to enhance the concentration of poorly water-soluble drugs shed light on phenyl methacrylate's chemical properties. These studies demonstrate the potential of phenyl methacrylate derivatives in pharmaceutical applications, highlighting the importance of electrostatic interactions, including hydrogen bonding and dipolar interactions, in drug delivery systems (Higashi, Ueda, & Moribe, 2019).

Scientific Research Applications

  • Photoinitiated Polymerization

    • Scientific Field : Surface Chemistry
    • Summary of Application : Phenyl methacrylate is used in photoinitiated polymerization, a process that is gaining interest due to its applications in coatings, inks, adhesives, varnishes, stereolithography, 3D print, laser printing imaging, dentistry, and microelectronics .
    • Methods of Application : The process involves the use of a UV-LED emitting at 395 nm for the polymerization of phenyl methacrylate. The rate of polymerization was calculated from the raw data of the specific heat flow by multiplication with the molecular weight of the monomer and division through the molar polymerization enthalpy of the double bond .
    • Results or Outcomes : The study found that vitrification affects the photopolymerization kinetics of all methacrylates under investigation. Interestingly, quantitative final conversion is observed during photoinitiated polymerization of phenyl methacrylate, showing limited conversion at about 80% .
  • Synthesis of (Meth)Acrylates

    • Scientific Field : Organic Polymers
    • Summary of Application : Phenyl methacrylate is used in the synthesis of (meth)acrylates, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
    • Methods of Application : The synthesis of (meth)acrylate-based monomers and polymers involves the reaction of the leaving (activating) groups of these monomers with alcohols and amines carrying the desired reactive groups .
    • Results or Outcomes : The study suggests new routes for new (meth)acrylate-based monomers and polymers. Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
  • Biomedical Applications

    • Scientific Field : Biomedical Engineering
    • Summary of Application : Phenyl methacrylate is used in the development of Poly (Methyl Methacrylate) (PMMA), which has various applications in the biomedical field .
    • Methods of Application : The specific methods of application in the biomedical field are not detailed in the source .
    • Results or Outcomes : The study reveals the recent developments in the applications of PMMA in biomedical, optical, solar, sensors, battery electrolytes, nanotechnology, viscosity, pneumatic actuation, molecular separations, and polymer conductivity .
  • Pressure-Sensitive Photo Imaging Materials

    • Scientific Field : Material Science
    • Summary of Application : Poly (phenyl methacrylate)s are used in pressure-sensitive, photo imaging materials .
    • Methods of Application : The specific methods of application in pressure-sensitive, photo imaging materials are not detailed in the source .
    • Results or Outcomes : The study suggests that Poly (phenyl methacrylate)s are harder polymers of higher tensile strength .
  • Photopolymerization of Methacrylates Comprising Phenyl Moieties

    • Scientific Field : Polymer Chemistry
    • Summary of Application : Phenyl methacrylate is used in the photopolymerization of methacrylates comprising phenyl moieties. This process is significantly faster compared to thermal initiated polymerizations and avoids evaporation of volatile by-products because of applying ambient temperature .
    • Methods of Application : The process involves the use of a UV-LED emitting at 395 nm for the polymerization of methacrylates comprising phenyl moieties .
    • Results or Outcomes : The study found that the 3-oxobutyl substituent at the phenyl ring significantly affects both polymerization kinetics and final conversion of the photoinitiated polymerization .
  • Synthesis of Functional Polymers

    • Scientific Field : Polymer Chemistry
    • Summary of Application : Phenyl methacrylate is used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
    • Methods of Application : The synthesis of functional polymers involves the reaction of the leaving (activating) groups of these monomers with alcohols and amines carrying the desired reactive groups .
    • Results or Outcomes : The study suggests new routes for new (meth)acrylate-based monomers and polymers. Also, the synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
  • Functional Methacrylate Ester Monomer and Polymer Synthesis

    • Scientific Field : Polymer Chemistry
    • Summary of Application : Phenyl methacrylate is used in the synthesis of functional methacrylate ester monomers and polymers .
    • Methods of Application : The synthesis involves the reaction of arylacetylhalide compounds with the leaving (activating) groups of these monomers .
    • Results or Outcomes : The study suggests new routes for a new (meth)acrylate-based monomers and polymers .
  • 2-Thiazolylazo Phenyl Methacrylate

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Thiazolylazo phenyl methacrylate is a derivative of phenyl methacrylate that has been studied for its potential applications .
    • Methods of Application : The specific methods of application in 2-Thiazolylazo phenyl methacrylate are not detailed in the source .
    • Results or Outcomes : The study suggests that 2-Thiazolylazo phenyl methacrylate could have potential applications in various fields .

Safety And Hazards

Phenyl methacrylate is flammable and can cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation .

Future Directions

Future research directions include exploring the use of phenyl methacrylate in more sustainable pathways . For instance, photoinduced iron-catalyzed atom transfer radical polymerization (ATRP) has been highlighted as a powerful tool for the synthesis of renewable polymers .

properties

IUPAC Name

phenyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWKUEJZZCOPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-01-9
Record name Poly(phenyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3062233
Record name Phenyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl methacrylate

CAS RN

2177-70-0
Record name Phenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl methacrylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, phenyl ester
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Record name Phenyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,770
Citations
S Zulfiqar, M Zulfiqar, T Kausar, IC McNeill - Polymer degradation and …, 1987 - Elsevier
… (phenyl methacrylate), four phenyl methacrylate-… (phenyl methacrylate ) resembles poly( methyl methacrylate) in degrading completely to monomer. Copolymers of phenyl methacrylate …
Number of citations: 49 www.sciencedirect.com
M Kamachi, DJ Liaw, S Nozakura - Polymer Journal, 1977 - nature.com
… phenyl methacrylate ( e=O. 73)22 is opposite to that observed for vinyl benzoate (e= -0.55). … mination of the rate constants for phenyl methacrylate in various aromatic solvents by using …
Number of citations: 76 www.nature.com
BS Lee, WH Yeo, HS Byun - Journal of Chemical & Engineering …, 2017 - ACS Publications
… The goal of this work is the measurement of solubilities for poly(phenyl methacrylate) [P(PhMA)] in low molecular weight SCF solvents (ie, carbon dioxide (CO 2 ) and dimethyl ether (…
Number of citations: 14 pubs.acs.org
K Demirelli, E Kaya, M Coşkun - Journal of applied polymer …, 2006 - Wiley Online Library
… The atom transfer radical copolymerization of phenyl methacrylate (PMA) with methyl … The in situ addition of ethylmethacrylate to a macroinitiator—poly(phenyl methacrylate)[M n = …
Number of citations: 25 onlinelibrary.wiley.com
S Raghunath, MH Rao, KN Rao - Radiation Physics and Chemistry (1977), 1983 - Elsevier
… polymerisation of phenyl acrylate and phenyl methacrylate at identical conditions … phenyl methacrylate. As seen in the earlier discussion the propagating radical in phenyl methacrylate …
Number of citations: 11 www.sciencedirect.com
M Kamachi, J Satoh, DJ Liaw, S Nazakura - Macromolecules, 1977 - ACS Publications
The results are shown in Tables I and II. The value of kp for vinyl benzoate is largest in fluorobenzene and smallest in benzonitrile. To our knowledge, these variations in the rate …
Number of citations: 59 pubs.acs.org
CH Chen, YL Tsai, RJ Jeng, CH Lin - Polymer, 2018 - Elsevier
… After understanding the reaction mechanism between the phenyl methacrylate and epoxy resins, we are confident that the reaction between phenyl methacrylate-containing SA9000 …
Number of citations: 27 www.sciencedirect.com
B Wesslén, G Gunneby, G Hellström… - Journal of Polymer …, 1973 - Wiley Online Library
… In the present study, different polymerization reactions of three aromatic methacrylates, ie , phenyl methacrylate (PMA), 2-methoxyphenyl methacrylate (2-MeOPMA), and 4-…
Number of citations: 15 onlinelibrary.wiley.com
T Narasimhaswamy, SC Sumathi, BSR Reddy - Polymer, 1991 - Elsevier
The free-radical polymerization of phenyl methacrylate and glycidyl methacrylate was carried out at 70C in the presence of benzoyl peroxide using 2-butanone as the solvent. The …
Number of citations: 12 www.sciencedirect.com
SC Pilcher, WT Ford - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
… We report here that polymerization of phenyl methacrylate (PhMA) and 1-naphthyl methacrylate (1-NM) in microemulsions leads to lower molecular weight than PMMA, but to much …
Number of citations: 9 onlinelibrary.wiley.com

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